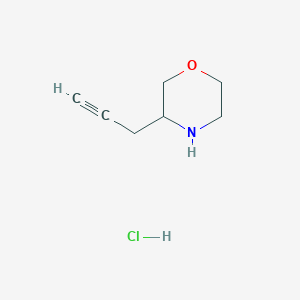

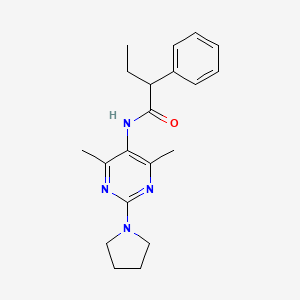

3-Prop-2-ynylmorpholine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Prop-2-ynylmorpholine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are a class of compounds that have found applications in medicinal chemistry due to their biological activities, such as acetylcholinesterase inhibition and antidepressant properties .

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclization reactions and the use of various reagents and catalysts. For instance, the synthesis of 3-hydroxyquinolin-4-ones, which are structurally related to morpholine derivatives, is achieved through a phosphine-mediated redox transformation of 1-(2-nitroaryl)prop-2-ynones under neutral conditions . Similarly, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride is performed using 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to obtain the desired morpholine derivatives.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can adopt a chair conformation, as seen in the compound (2S,3S,5R)-2-(3-chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride . The substituents on the morpholine ring can influence the overall molecular conformation and, consequently, the compound's physical and chemical properties.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including aminnation, cyclization, and acidification, to form the final product . The choice of solvent and reagents can significantly affect the reaction pathway and yield. For example, the use of nonproton polar solvents is mentioned in the synthesis of several morpholine hydrochlorides . Additionally, the presence of substituents on the morpholine ring can lead to different reactivity patterns, as seen in the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, crystallinity, and thermal behavior, can be influenced by their molecular structure. For example, the compound 3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor of the drug timolol, exhibits solubility characteristics that allow it to undergo spontaneous resolution and form specific crystal packing . These properties are crucial for the development of pharmaceuticals, as they can affect the drug's bioavailability and stability.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Neuroprotective Effects

Research on morpholine derivatives has demonstrated potential antidepressant and neuroprotective effects. For example, a study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone showed that the compound has promising antidepressant activities, evaluated through mice forced swimming tests, indicating its potential for further investigation in antidepressant activity (Yuan, 2012).

Antioxidant Activity

Morpholine derivatives have also been studied for their antioxidant activities. A study focusing on the synthesis and antioxidant activity of hydrazone and thiosemicarbazide based on N-morpholinoacetic acid hydrazide showed that these compounds exhibit significant antioxidant activity. The research suggested that such compounds could neutralize active forms of oxygen, indicating their potential as antioxidants (Nurkenov et al., 2018).

Corrosion Inhibition

Morpholine compounds have been applied in the field of corrosion science to protect metals from corrosion. For instance, studies on tertiary amines including morpholine derivatives have revealed their effectiveness as corrosion inhibitors for carbon steel. These compounds function by forming a protective layer on the metal surface, thereby retarding anodic dissolution (Gao, Liang, & Wang, 2007).

Drug Delivery Systems

Morpholine derivatives have been explored as prodrugs for enhancing the delivery of therapeutic agents. Research on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery showcased the potential of these compounds to improve skin permeation of naproxen, making them viable candidates for developing effective drug delivery systems (Rautio et al., 2000).

Synthesis and Catalysis

Morpholine derivatives have found applications in organic synthesis and catalysis. For instance, copper-catalyzed rearrangement of propynal hydrazones to 3-aminoacrylonitriles involved morpholine derivatives as reactants, showcasing their utility in synthetic chemistry for constructing complex molecules (Nakamura et al., 2010).

Eigenschaften

IUPAC Name |

3-prop-2-ynylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h1,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQVXEWTXXGVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1COCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-ynylmorpholine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)